molecular formula C16H18O6S B151815 Iliparcil CAS No. 137214-72-3

Iliparcil

Cat. No.: B151815
CAS No.: 137214-72-3
M. Wt: 338.4 g/mol
InChI Key: AJPYMAXBUCUFLQ-MSQAHXEGSA-N
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Scientific Research Applications

Iliparcil has been primarily studied for its antithrombotic properties. It has shown potent activity in preventing thrombosis in preclinical models, particularly in the Wessler model in rats

    Medicine: As an antithrombotic agent to prevent blood clots.

    Biology: Studying the mechanisms of thrombosis and antithrombotic therapies.

    Chemistry: Understanding the synthesis and reactions of beta-D-xyloside compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iliparcil can be synthesized from 2H-1-Benzopyran-2-one, 4-ethyl-7-[(2,3,4-tri-O-acetyl-5-thio-β-D-xylopyranosyl)oxy]-. The synthesis involves multiple steps, including glycosylation and deprotection . One method involves the use of sodium methylate in methanol for deacetylation . Another method uses bromo sugar as a more efficient route .

Industrial Production Methods: The industrial production of this compound requires optimization of the glycosylation step to improve yield. The use of cheap and safe promoters like ZnO-ZnCl2 or ZnO alone makes the process compatible with large-scale industrial synthesis .

Chemical Reactions Analysis

Mechanism of Action

Iliparcil exerts its antithrombotic effects by increasing the time to occlusion in thrombus formation models. It is believed to interact with molecular targets involved in the coagulation pathway, although the exact molecular targets and pathways are not fully elucidated .

Properties

IUPAC Name

4-ethyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6S/c1-2-8-5-13(18)22-12-6-9(3-4-10(8)12)21-16-15(20)14(19)11(17)7-23-16/h3-6,11,14-17,19-20H,2,7H2,1H3/t11-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPYMAXBUCUFLQ-MSQAHXEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160110
Record name Iliparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137214-72-3
Record name Iliparcil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137214723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iliparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILIPARCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753UJ7AGLA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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